molecular formula C12H10BrN B3035092 3-Benzyl-5-bromopyridine CAS No. 301220-81-5

3-Benzyl-5-bromopyridine

Cat. No.: B3035092
CAS No.: 301220-81-5
M. Wt: 248.12 g/mol
InChI Key: YKFQWSDTFGYJKJ-UHFFFAOYSA-N
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Description

3-Benzyl-5-bromopyridine (CAS 301220-81-5) is a valuable bromopyridine derivative utilized as a versatile building block in organic synthesis and medicinal chemistry research . With a molecular formula of C12H10BrN and a molecular weight of 248.12 g/mol, it serves as a crucial intermediate for constructing more complex molecules . The benzyl and bromo substituents on the pyridine ring offer distinct sites for further chemical modification, making it particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . These reactions are fundamental in drug discovery for creating carbon-carbon and carbon-nitrogen bonds, enabling researchers to explore novel compound libraries. This compound is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can leverage its properties in developing potential pharmacologically active molecules and advanced materials . For complete handling, storage, and safety information, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-5-bromopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-12-7-11(8-14-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFQWSDTFGYJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Benzyl 5 Bromopyridine and Analogous Structures

Direct Synthetic Routes to Bromopyridines as Precursors

The synthesis of 3-benzyl-5-bromopyridine often commences with the preparation of a brominated pyridine (B92270) intermediate. Achieving regioselective bromination of the pyridine ring is a critical step, as the electron-deficient nature of pyridine makes it less susceptible to electrophilic substitution compared to benzene (B151609). wikipedia.orgscribd.com Several methods have been developed to effectively introduce a bromine atom at the desired position.

Regioselective Bromination of Pyridine and its Derivatives

The inherent electronic properties of the pyridine ring direct electrophilic attack to the 3- and 5-positions. wikipedia.orgchempanda.com However, achieving high selectivity and yield often requires specific reaction conditions and reagents.

A straightforward and effective method for the synthesis of 3-bromopyridine (B30812) involves the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). google.com This approach is advantageous due to the use of readily available and relatively inexpensive reagents, and it avoids the need for high-pressure equipment. google.com The reaction is typically carried out by mixing pyridine with an aqueous solution of HBr, followed by the addition of H₂O₂ at elevated temperatures, generally between 70°C and 120°C. google.com The reaction time can vary from a few hours to 48 hours. google.com This method has been reported to achieve high purity of the desired 3-bromopyridine. google.com The process is considered a greener alternative as the primary byproduct is water. rsc.orgscholaris.ca

A study detailed a process where pyridine is first mixed with water and HBr solution, followed by the addition of hydrogen peroxide solution at 80°C-120°C for 1-48 hours to obtain the crude product. google.com After neutralization and extraction, 3-bromopyridine can be obtained with good purity. google.com

Table 1: Reaction Parameters for the Synthesis of 3-Bromopyridine using HBr/H₂O₂

ParameterValueReference
ReactantsPyridine, Hydrobromic Acid, Hydrogen Peroxide google.com
Temperature70-120 °C google.com
Reaction Time1-48 hours google.com

The bromination of pyridine can also be effectively carried out using a mixture of bromine and fuming sulfuric acid (oleum). researchgate.netcapes.gov.brgcwgandhinagar.comresearchgate.net This method forces the electrophilic substitution to occur on the deactivated pyridine ring. Heating pyridine with bromine in the presence of oleum (B3057394) at around 130°C yields 3-bromopyridine. researchgate.netcapes.gov.brgcwgandhinagar.comresearchgate.net The reaction proceeds via the formation of a sulfur trioxide complex with pyridine, which then reacts with bromine. gcwgandhinagar.com This method can produce pure 3-bromopyridine with minimal formation of dibrominated byproducts. researchgate.netcapes.gov.brresearchgate.net

One report indicates that heating four moles of pyridine with one mole of bromine in fuming sulfuric acid at 130°C results in a good yield of 3-bromopyridine. researchgate.netcapes.gov.brresearchgate.net

To enhance the reactivity of the pyridine ring towards electrophilic substitution, a common strategy involves the initial N-acylation of the pyridine derivative. researchgate.net This approach is particularly useful for pyridines bearing activating groups. The synthesis of 2-amino-5-bromopyridine (B118841), for instance, can be achieved by first acylating 2-aminopyridine, followed by bromination and subsequent hydrolysis of the acyl group. researchgate.net This multi-step process allows for controlled bromination at the desired position.

A specific procedure for synthesizing 2-amino-5-bromopyridine involves N-acylation with acetic anhydride, followed by bromination with bromine at 50°C, and finally hydrolysis with sodium hydroxide (B78521) solution. researchgate.net

The use of catalysts can facilitate the bromination of pyridine under milder conditions and with improved regioselectivity. While traditional methods often require harsh conditions, catalyst-assisted approaches offer a more efficient alternative. For instance, the presence of a mercury(II) sulfate (B86663) catalyst can facilitate the sulfonation of pyridine, a related electrophilic substitution, and similar principles can be applied to halogenation. wikipedia.org

More recent developments have explored the use of nonheme iron catalysts that mimic haloperoxidases for efficient bromination of various aromatic compounds, including pyridine derivatives. nih.gov These systems can operate at room temperature and demonstrate high regioselectivity. nih.gov Electrochemical methods have also emerged as a sustainable approach for the meta-bromination of pyridines by employing directing groups. acs.orgnih.gov

Introduction of the Benzyl (B1604629) Moiety onto Bromopyridine Scaffolds

Once the bromopyridine precursor, such as 3-bromopyridine or 5-bromo-substituted pyridines, is synthesized, the next crucial step is the introduction of the benzyl group. This is typically achieved through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are widely employed for the formation of carbon-carbon bonds. organic-chemistry.org For instance, the coupling of a pyridyl aluminum reagent with a benzyl halide in the presence of a palladium catalyst like Pd(OAc)₂ and a phosphine (B1218219) ligand such as (o-tolyl)₃P can afford the desired benzylpyridine. organic-chemistry.org

Another powerful method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a bromopyridine with a benzylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is critical for achieving high yields. For example, a catalyst system of PdCl₂(dppf) with a base like potassium acetate (B1210297) in a solvent such as 1,4-dioxane (B91453) can be effective.

The Buchwald-Hartwig amination can also be adapted to form C-C bonds, although it is primarily used for C-N bond formation. Nickel-catalyzed cross-coupling reactions have also been developed for the enantioselective synthesis of N-benzylic heterocycles, providing a route to chiral this compound analogs. nih.gov

Introduction of the Benzyl Moiety onto Bromopyridine Scaffolds

Alkylation Reactions

Alkylation reactions represent a fundamental approach to introducing alkyl groups, such as a benzyl group, onto a pyridine ring. While direct C-H alkylation of pyridines can be challenging due to the electron-deficient nature of the ring, various strategies have been developed to achieve this transformation. These often involve the use of highly reactive alkylating agents or the activation of the pyridine ring.

For instance, photoredox-catalyzed reactions have emerged as a mild and effective method for C(sp²)-C(sp³) cross-coupling. nih.gov These reactions can utilize alkyl radicals generated from various precursors to functionalize aryl halides. nih.gov Mechanistically, a photocatalyst, upon excitation, can initiate a single electron transfer process to generate an alkyl radical, which is then captured by a nickel catalyst. This nickel-alkyl species can then undergo oxidative addition with an aryl halide, like a bromopyridine, followed by reductive elimination to yield the alkylated product. nih.gov

Another approach involves the N-alkylation of imidazopyridine derivatives. For example, the reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with halogenated compounds under phase transfer catalysis conditions can lead to alkylated products. mdpi.com Similarly, the alkylation of bromo-substituted 2-pyridones with alkyl halides in the presence of silver carbonate provides a high-yield route to bromo-2-alkoxypyridines. clockss.org

Table 1: Examples of Alkylation Reactions for Pyridine Derivatives

Starting MaterialAlkylating AgentCatalyst/ConditionsProductYield (%)Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine1-(chloromethyl)benzeneK2CO3, t-BAB, DMFN-benzylated imidazopyridine- mdpi.com
Bromo-2-pyridoneBenzyl bromideSilver carbonate, benzeneBromo-2-benzyloxypyridine95-99 clockss.org
Aryl halideAlkyl radical precursorNi/photoredox catalystAlkyl-aryl product- nih.gov
Data not available for all fields.
Organometallic Reagent Mediated Benzylation

The use of organometallic reagents provides a powerful and versatile method for the benzylation of pyridine rings. These reactions typically involve the reaction of a pyridine derivative with a benzyl-containing organometallic species, such as a Grignard or organozinc reagent.

A common strategy involves the addition of a phenylmagnesium bromide to a pyridine carboxaldehyde, followed by deoxygenation. For example, 3-(substituted benzyl)piperidines can be synthesized by the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst. researchgate.net

BF3-mediated direct alkylation of pyridines using organozinc reagents has also been reported. uni-muenchen.de In this method, in-situ prepared dialkylzinc species react with pyridine derivatives in the presence of BF3·OEt2 to afford alkylated pyridines. uni-muenchen.de Furthermore, the cross-coupling of benzyl halides with pyridyl aluminum reagents, catalyzed by palladium, yields pyridylarylmethanes. organic-chemistry.org

Table 2: Organometallic Reagent Mediated Benzylation of Pyridine Derivatives

Pyridine DerivativeOrganometallic ReagentCatalyst/ConditionsProductYield (%)Reference
Pyridine-3-carboxaldehydeSubstituted phenylmagnesium bromidePd catalyst3-(Substituted benzyl)piperidine- researchgate.net
Pyridine derivativeDialkylzinc speciesBF3·OEt2Alkylated pyridine- uni-muenchen.de
Pyridyl aluminum reagentBenzyl halidePd(OAc)2, (o-tolyl)3PPyridylarylmethane- organic-chemistry.org
Data not available for all fields.

Indirect Synthetic Approaches via Advanced Functional Group Interconversions

Indirect methods for constructing this compound and its analogs often rely on the strategic modification of a pre-existing pyridine core. Transition metal-catalyzed cross-coupling reactions are particularly powerful in this regard, allowing for the precise formation of new carbon-carbon and carbon-nitrogen bonds at the bromine-substituted position.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom in this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

Suzuki-Miyaura Coupling for Aryl-Pyridyl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely used to create aryl-pyridyl linkages, which are prevalent in pharmaceuticals and functional materials. researchgate.netmdpi.com The reaction is typically catalyzed by a palladium complex and requires a base. researchgate.net

For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been achieved using a tandem catalyst system of XPhosPdG2/XPhos to prevent debromination. rsc.org This highlights the importance of ligand choice in optimizing the reaction. The development of efficient catalysts has enabled the coupling of a wide range of unprotected azoles, including indazoles and benzimidazoles, with boronic acids under relatively mild conditions. mit.edu

Table 3: Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Bromopyridine DerivativeBoronic AcidCatalyst/ConditionsProductYield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/heteroaryl boronic acidXPhosPdG2/XPhosC3-arylated pyrazolo[1,5-a]pyrimidin-5-one- rsc.org
3-ChloroindazolePhenylboronic acidPd catalyst3-PhenylindazoleHigh mit.edu
3,4,5-tribromo-2,6-dimethylpyridineortho-substituted phenylboronic acidsPd catalystmono-, di-, and triarylpyridine derivatives- beilstein-journals.org
Data not available for all fields.
Buchwald-Hartwig Amination for N-Pyridyl Systems

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. libretexts.org This reaction is a powerful tool for the synthesis of N-pyridyl systems, which are important structural motifs in many biologically active compounds. The reaction typically employs a palladium catalyst with a suitable phosphine ligand and a base. organic-chemistry.orgnih.gov

The scope of the Buchwald-Hartwig amination is broad, accommodating a wide variety of amines and aryl halides. libretexts.org For example, the amination of bromobenzene (B47551) with various secondary amines has been optimized by screening different palladium precatalysts, phosphine ligands, solvents, and bases. nih.gov The reaction has also been successfully applied to the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) and secondary N-alkyl(aryl)formamides. nih.gov

Table 4: Buchwald-Hartwig Amination of Bromopyridine Derivatives

Bromopyridine DerivativeAmineCatalyst/ConditionsProductYield (%)Reference
BromobenzeneSecondary aminesPd precatalyst, phosphine ligand, baseN-Aryl amine- nih.gov
2-BromopyridineSecondary N-alkyl(aryl)formamidesCuI, 1,10-phenanthroline (B135089)2-Alkyl(aryl)aminopyridineHigh nih.gov
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3], (±)-BINAP, NaOButN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60 chemspider.com
Data not available for all fields.
Heck Reactions for Alkene Functionalization

The Heck reaction, a palladium-catalyzed C-C coupling between aryl or vinyl halides and alkenes, is a valuable method for introducing alkene functionalities. organic-chemistry.org This reaction typically proceeds with trans selectivity and has been widely applied in organic synthesis. organic-chemistry.org

Recent advancements have focused on developing more efficient and environmentally friendly Heck reaction protocols. For example, a mechanochemically-activated, chemoselective Heck coupling has been developed for the synthesis of 3-vinylindazoles from 3-bromoindazoles. beilstein-journals.org This method utilizes catalytic amounts of TBAB and NaBr as a dehalogenation restrainer and grinding auxiliary. beilstein-journals.org The Heck reaction is a powerful tool for the synthesis of trisubstituted alkenes, which are versatile pharmaceutical intermediates. frontiersin.org

Table 5: Heck Reaction of Bromopyridine Derivatives

Bromopyridine DerivativeAlkeneCatalyst/ConditionsProductYield (%)Reference
3-BromoindazolesOlefinsPd(OAc)2, PPh3, TEA, NaBr, ball-milling3-VinylindazolesGood to excellent beilstein-journals.org
Aryl bromidesAlkenesPd-NHC complexesSubstituted alkenes- researchgate.net
2-bromonaphthaleneethyl crotonatePd EnCat®40, Et4NCl, AcONa, DMFethyl (E)-3-(naphthalen-2-yl)but-2-enoate51 frontiersin.org
Data not available for all fields.
Direct C-H Arylation and Alkenylation of Pyridines

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex pyridine derivatives, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.org

Arylation:

Palladium-catalyzed direct arylation of pyridine N-oxides with unactivated arenes provides a route to ortho-arylated products. acs.org This method takes advantage of the altered reactivity of the pyridine ring upon N-oxidation, facilitating C-H activation. For instance, the reaction of pyridine N-oxides with benzene in the presence of a palladium catalyst and a silver oxidant can yield 2-phenylpyridine (B120327) N-oxide. acs.org Another approach involves the use of an arylboronic ester-assisted copper-catalyzed reaction to produce 2-arylpyridines from pyridine N-oxides. beilstein-journals.org Iron-catalyzed C-H arylation of pyridines has also been reported, utilizing a directing group to achieve arylation at specific positions. beilstein-journals.org

Alkenylation:

Similarly, palladium catalysis can be employed for the direct alkenylation of pyridine N-oxides. acs.org These reactions exhibit high regio- and stereoselectivity, yielding ortho-alkenylated pyridine N-oxides. acs.org Nickel/Lewis acid catalysis offers another strategy for the C-2 selective alkenylation of pyridines. acs.org The Lewis acid is thought to activate the pyridine by coordinating to the nitrogen, thereby increasing the acidity of the C-2 proton and facilitating C-H activation. acs.org This method allows for the direct coupling of pyridines with alkynes to form alkenylpyridines. acs.org Rhodium-catalyzed C-H alkenylation of pyridines has also been demonstrated.

Table 1: Examples of Direct C-H Functionalization of Pyridines
Reaction TypeCatalyst SystemSubstratesProduct TypeKey FeaturesReference
ArylationPd(OAc)₂ / Ag₂CO₃Pyridine N-oxide, Benzeneortho-Arylated pyridine N-oxideHigh site-selectivity acs.org
ArylationCu catalystPyridine N-oxide, Arylboronic ester2-ArylpyridineUses inexpensive copper catalyst beilstein-journals.org
AlkenylationPd(OAc)₂ / OxidantPyridine N-oxide, Olefinortho-Alkenylated pyridine N-oxideExcellent regio- and stereoselectivity acs.org
AlkenylationNickel / Lewis Acid (e.g., AlMe₃)Pyridine, AlkyneC-2 Alkenylated pyridineDirect functionalization without pre-activation acs.org

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halopyridines. youtube.com This process involves the attack of a nucleophile on the pyridine ring, leading to the displacement of a halide leaving group. youtube.com

The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen atom relative to the ring nitrogen. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack than those at the 3-position. youtube.com This is because the electron-withdrawing nitrogen atom can stabilize the intermediate Meisenheimer complex more effectively when the attack occurs at the ortho or para positions. youtube.com

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used in SNAr reactions with halopyridines. youtube.comchemrxiv.orgsci-hub.se For instance, the reaction of 2-chloropyridine (B119429) with an amine can be used to introduce a nitrogen substituent at the 2-position. youtube.com These reactions often require heating to overcome the energy barrier associated with the temporary disruption of aromaticity. youtube.com Microwave irradiation has been shown to significantly accelerate these reactions. sci-hub.se

The nature of the halogen also plays a role in the reaction rate. In some cases, the reactivity follows the order F > Cl ≈ Br > I, which is characteristic of the rate-determining step being the nucleophilic addition. researchgate.net However, in other systems, the order I > Br > Cl > F is observed, suggesting that the cleavage of the carbon-halogen bond is the rate-limiting step. sci-hub.se

Table 2: Nucleophilic Aromatic Substitution on Halopyridines
HalopyridineNucleophileConditionsProductKey FindingsReference
2-ChloropyridineAmineHeating2-Aminopyridine derivativeCommon method for introducing nitrogen substituents. youtube.com
2-Halopyridines (F, Cl, Br, I)Sodium thiophenoxideMicrowave irradiation, HMPA2-PhenylthiopyridineReactivity order: I > Br > Cl > F. sci-hub.se
2-Halopyridines (F, Cl, Br, I)Benzyl alcoholMicrowave irradiation, NMP2-BenzyloxypyridineReactivity order: F > Cl > Br > I. sci-hub.se
2-Halopyridinium ketene (B1206846) hemiaminalsThiols/ThiolatesRoom temperature2-ThiopyridinesEnhanced reactivity allows for mild reaction conditions. chemrxiv.org

Radical Reactions for Pyridine Functionalization

Radical reactions provide an alternative and complementary approach to pyridine functionalization, often exhibiting different reactivity patterns compared to ionic reactions.

Photoredox catalysis has enabled the development of mild and efficient methods for the alkylation and hydroarylation of pyridines. chemrxiv.org These reactions typically proceed through the generation of pyridyl radicals via single-electron reduction of halopyridines. nih.gov

In a typical photoredox alkylation, a photocatalyst absorbs light and initiates an electron transfer process, leading to the reduction of a halopyridine to a pyridyl radical. This radical can then add to an alkene in an anti-Markovnikov fashion. nih.govcapes.gov.br The resulting alkyl radical is subsequently reduced and protonated to afford the final alkylated pyridine product. This methodology is tolerant of a wide range of functional groups and has been successfully applied to the synthesis of complex molecules. nih.gov For instance, the photoredox-catalyzed reaction of 4-bromopyridine (B75155) with various alkenes yields the corresponding 4-alkylpyridines. nih.gov

Hydroarylation of olefins with pyridines can also be achieved using photoredox catalysis. This process involves the addition of a C-H bond across a double bond. Shi's group reported an enantioselective C-H alkylation of pyridines with styrenes using a bimetallic nickel-aluminum catalyst system. mdpi.com

Table 3: Photoredox Catalyzed Reactions for Pyridine Functionalization
Reaction TypeCatalyst SystemStarting MaterialsProductKey FeaturesReference
AlkylationIridium photocatalystHalopyridine, AlkeneAlkylated pyridineMild conditions, anti-Markovnikov addition. nih.gov
HydroarylationNi-Al bimetallic catalyst, Chiral ligandPyridine, StyreneChiral 1-aryl-1-pyridylalkaneEnantioselective, para-C-H alkylation. mdpi.com
AlkylationPhotocatalystPyridyl phosphonium (B103445) salt, Alkyl radical precursorAlkylated pyridineAlternative to cyanopyridines for radical coupling. chemrxiv.org

Reductive coupling reactions are valuable for the synthesis of bipyridines, which are important ligands in coordination chemistry and catalysis. preprints.org These reactions can be categorized into homocoupling (coupling of two identical molecules) and heterocoupling (coupling of two different molecules).

Palladium-catalyzed reductive homocoupling of halopyridines is a common method for synthesizing symmetrical bipyridines. mdpi.com These reactions often employ a reducing agent to generate a low-valent palladium species, which then participates in the catalytic cycle. For example, the homocoupling of 2-bromopyridine can be achieved using a palladium catalyst and a reductant like tetrakis(dimethylamino)ethylene (B1198057) (TDAE). mdpi.com However, this particular method was found to be ineffective for 3-bromopyridine. mdpi.com Nickel-catalyzed reductive couplings have also been developed and are particularly effective for the synthesis of 2,2'-bipyridines. preprints.org

Heterocoupling reactions, which form unsymmetrical bipyridines, are more challenging due to the potential for competing homocoupling reactions. preprints.org Formate-mediated cross-electrophile reductive coupling of aryl iodides and bromopyridines has been reported using either rhodium or palladium catalysts. nih.gov This method avoids the need for pre-formed organometallic reagents. nih.gov

Table 4: Reductive Coupling Reactions of Pyridines
Reaction TypeCatalyst SystemStarting MaterialsProduct TypeKey FindingsReference
HomocouplingPdCl₂(PhCN)₂ / TDAE2-Bromopyridine2,2'-BipyridineIneffective for 3-bromopyridine. mdpi.com
HomocouplingNiCl₂·6H₂O2-Halopyridines2,2'-BipyridinesEfficient for 2,2'-bipyridines, but not 3,3'-bipyridines. preprints.org
HeterocouplingRhodium or Palladium catalyst / Sodium formate4-Iodoanisole, 6-Bromopyridine derivativeUnsymmetrical biarylAvoids pre-metalated reagents. nih.gov
Photoredox Catalyzed Alkylation and Hydroarylation

Modern Synthetic Methodologies and Experimental Design

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical "disconnections". slideshare.net

For a complex derivative of this compound, the retrosynthetic analysis would begin by identifying the key bond formations required to construct the molecule. A primary disconnection would likely be the bond between the pyridine ring and the benzyl group. This leads to two key synthons: a 3-bromo-5-lithiated (or other organometallic) pyridine and a benzyl halide, or a 3-bromo-5-halopyridine and a benzyl organometallic reagent.

Another key disconnection would be the introduction of the bromine atom at the 5-position of the pyridine ring. This could be envisioned as arising from the bromination of a 3-benzylpyridine (B1203931) precursor. The synthesis of 3-benzylpyridine itself could be approached through various methods, such as the addition of a benzyl Grignard reagent to pyridine-3-carboxaldehyde, followed by deoxygenation and reduction. researchgate.net

Solid-Phase Synthesis of Pyridine-Based Scaffolds

Solid-phase organic synthesis (SPOS) has become a powerful tool for the rapid generation of molecular libraries for drug discovery and other applications. acs.org Its application to pyridine synthesis allows for streamlined purification and the potential for automation. A key strategy involves immobilizing a functionalized pyridine scaffold onto a solid support, performing subsequent chemical modifications, and finally cleaving the desired product from the support.

A notable example is the use of a 2-chloro-5-bromopyridine scaffold anchored to a polystyrene resin. researchgate.netacs.orgnih.gov This approach utilizes a traceless silicon linker, which allows for clean cleavage of the final product. The synthesis begins by immobilizing 2-chloro-5-bromopyridine on the resin at the C-4 position. acs.org This resin-bound scaffold serves as a versatile platform for further functionalization. The distinct reactivity of the chloro and bromo substituents allows for selective reactions. For instance, the chloro group can be substituted, followed by a cross-coupling reaction at the bromo position. This methodology provides access to diverse libraries of 2,5-disubstituted pyridines. acs.org

Table 1: Key Steps in Solid-Phase Synthesis of Pyridine Derivatives

StepDescriptionReagents/ConditionsReference
Immobilization Anchoring 2-chloro-5-bromopyridine to a polystyrene resin via a silicon linker at the C-4 position.Polystyrene resin, BuLi, THF, -78 °C acs.org
Functionalization Performing chemical transformations on the resin-bound scaffold, such as substitution or cross-coupling reactions.Organometallic reagents, transition metal catalysts acs.orgnih.gov
Cleavage Releasing the final, modified pyridine derivative from the solid support.Tetrabutylammonium fluoride (B91410) (TBAF) or acid acs.org

This solid-phase approach is advantageous for creating libraries of synthons and chromophores based on the pyridine core structure. nih.gov

One-Pot Multicomponent Reactions for Efficiency

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product, minimizing waste and saving time compared to traditional multi-step syntheses. bohrium.com Several MCRs have been developed for the synthesis of highly substituted pyridine derivatives, offering a convergent and atom-economical pathway. bohrium.comgrowingscience.com

One such method involves the reaction of aldehydes, malononitrile (B47326), and a thiol compound using a heterogeneous catalyst. growingscience.com For example, using Mg-Al hydrotalcite as a reusable solid base, various aromatic aldehydes can react with malononitrile and thiophenol to produce highly substituted pyridines in good to excellent yields. growingscience.com Another powerful MCR for pyridine synthesis is a four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. nih.gov This method can be performed under conventional heating or microwave irradiation, with the latter often providing excellent yields in significantly shorter reaction times. nih.gov

These MCRs demonstrate high efficiency and allow for significant molecular diversity, as the substituents on the final pyridine ring can be easily varied by changing the starting components. bohrium.comorganic-chemistry.org

Table 2: Examples of One-Pot Multicomponent Reactions for Pyridine Synthesis

Reaction TypeComponentsCatalyst/ConditionsProduct TypeYield RangeReference
Three-componentAldehyde, Malononitrile, ThiophenolMg-Al Hydrotalcite, Reflux2-amino-3,5-dicarbonitrile-4-aryl-6-thiopyridinesGood to Excellent growingscience.com
Four-component4-Formylphenyl-4-methylbenzenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetateMicrowave irradiation, EthanolSubstituted 3-cyano-2-oxo-1,2-dihydropyridines82-94% nih.gov
Three-componentAlkynone, 1,3-Dicarbonyl compound, Ammonium acetateEthanol, RefluxPolysubstituted Pyridinesup to 98% organic-chemistry.org

Optimization of Reaction Conditions and Substrate Scope Evaluation

The synthesis of this compound would likely involve a cross-coupling reaction, such as a Suzuki or Negishi reaction, to form the C-C bond between the pyridine ring and the benzyl group. The success of these reactions is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent.

For palladium-catalyzed cross-coupling reactions involving bromopyridines, the catalyst system is crucial. The coordination of the pyridine nitrogen to the palladium center can sometimes inhibit catalytic activity, necessitating the use of specific ligands to achieve high yields. mdpi.com Optimization studies systematically evaluate different combinations of these parameters to find the ideal conditions. For example, in a Sonogashira coupling of 2-amino-3-bromopyridines, parameters such as catalyst loading, ligand type, base, and temperature were meticulously adjusted to maximize the yield of the desired 2-amino-3-alkynylpyridines. scirp.org

The substrate scope of an optimized reaction is then evaluated to understand its generality. For Negishi couplings, which couple organozinc reagents with organohalides, the reaction has been shown to be effective for various bromopyridines. rsc.orgwikipedia.org However, yields can be sensitive to the position of the bromine atom on the pyridine ring, with 2-, 3-, and 4-bromopyridines showing different reactivities. rsc.org Visible light has also been shown to accelerate palladium-catalyzed Negishi couplings, expanding the scope to include electron-rich and chloro-substituted heterocycles that are often challenging substrates under thermal conditions. uclm.es

Table 3: Optimization of a Palladium-Catalyzed Sonogashira Coupling with a Bromopyridine Substrate

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₄ (5)-Et₃NDMF10080 scirp.org
2PdCl₂(PPh₃)₂ (5)-Et₃NDMF10082 scirp.org
3Pd(CF₃COO)₂ (2.5)PPh₃ (5)K₂CO₃DMF10075 scirp.org
4Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NToluene10065 scirp.org
5 (Optimal) Pd(CF₃COO)₂ (2.5) PPh₃ (5) Et₃N DMF 100 96 scirp.org

This systematic approach to optimization and substrate evaluation is essential for developing reliable and high-yielding synthetic routes to target molecules like this compound and its analogs. mdpi.comacs.org

Advanced Spectroscopic and Structural Characterization of 3 Benzyl 5 Bromopyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For 3-benzyl-5-bromopyridine and its derivatives, a combination of one- and two-dimensional NMR techniques offers an exhaustive picture of the molecular framework.

Advanced 1H and 13C NMR Techniques for Elucidation

For instance, in the ¹H NMR spectrum of a derivative like N³-benzyl-5-bromopyridine-2,3-diamine, the aromatic protons of the pyridine (B92270) and benzyl (B1604629) rings would exhibit distinct signals in the downfield region, typically between 7.0 and 8.5 ppm. The methylene (B1212753) protons of the benzyl group would appear as a characteristic singlet around 4.0-5.0 ppm, unless adjacent to a chiral center.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For a derivative such as 1-benzyl-6-(3,5-dimethylisoxazol-4-yl)-N-methyl-1H-imidazo[4,5-b]pyridin-2-amine, the carbon signals are spread over a wide range. google.com The carbons of the aromatic rings appear in the 110-160 ppm region, with the carbon bonded to the bromine atom in a 5-bromopyridine derivative expected to be in the lower end of this range due to the halogen's electronegativity. The methylene carbon of the benzyl group would typically resonate around 45-55 ppm.

Table 1: Illustrative ¹³C NMR Data for a Derivative of this compound

Functional Group Chemical Shift (δ) ppm
Aromatic Carbons 114.2 - 158.4
Methylene Carbon (CH₂) 44.5
Methyl Carbons (CH₃) 10.3, 11.2, 29.3

Note: Data is for 1-benzyl-6-(3,5-dimethylisoxazol-4-yl)-N-methyl-1H-imidazo[4,5-b]pyridin-2-amine and serves as an example of expected chemical shift ranges. google.com

Two-Dimensional NMR Spectroscopy (COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine and benzyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the relative orientation of the benzyl and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

While specific 2D NMR data for this compound is scarce, these techniques are routinely applied to substituted pyridines to confirm their structure.

Application of NMR for Isomer Ratio Determination and Conformational Analysis

In synthetic procedures that may yield isomeric products, ¹H NMR spectroscopy is a primary tool for determining the ratio of these isomers. By integrating the signals corresponding to unique protons in each isomer, a quantitative assessment of the product mixture can be achieved.

Furthermore, NMR techniques, particularly NOESY and variable temperature NMR studies, can provide insights into the conformational preferences of the molecule. The rotation around the single bond connecting the benzyl group to the pyridine ring can be studied to determine the most stable conformation in solution.

X-ray Crystallography for Precise Solid-State Molecular Structure

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would yield a detailed crystallographic information file (CIF) containing the precise coordinates of each atom in the crystal lattice. From this data, exact bond lengths (e.g., C-C, C-N, C-Br), bond angles, and the dihedral angle between the planes of the pyridine and benzyl rings can be determined. This information is crucial for understanding the molecule's geometry and steric interactions. Although specific single-crystal data for the parent compound is not publicly available, this method remains the gold standard for unambiguous structural determination.

Powder X-ray Diffraction Applications

Powder X-ray Diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, each of which can have distinct physical properties.

For complex derivatives of this compound, PXRD has been used to characterize specific crystalline forms. For example, a crystalline form of a BET bromodomain inhibitor derived from this compound was identified by a characteristic set of peaks in its PXRD pattern. google.com

Table 2: Characteristic Powder X-ray Diffraction Peaks for a Crystalline Form of a this compound Derivative

Diffraction Angle (2θ)
7.2°
10.3°
11.2°
12.0°
13.8°
13.9°
15.2°
15.6°
16.5°
17.3°
20.7°
20.9°
21.6°
22.5°

Note: Each peak is subject to a variation of ±0.2°. Data is for Form VII of Compound I, a complex derivative. google.com

This technique is essential for quality control in the manufacturing of crystalline materials and for studying the stability of different polymorphic forms under various conditions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For pyridine derivatives, this analysis reveals the nature and extent of interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.

In studies of related brominated pyridine derivatives, Hirshfeld surface analysis has shown that H⋯H, C⋯H/H⋯C, and Br⋯H/H⋯Br interactions are significant contributors to the crystal packing. nih.goviucr.org For instance, in the crystal structure of 3-benzyl-1-(3-bromopropyl)-5,5-diphenylimidazolidine-2,4-dione, H⋯H interactions account for 51.0% of the total Hirshfeld surface, followed by C⋯H/H⋯C (21.3%), Br⋯H/H⋯Br (12.8%), and O⋯H/H⋯O (12.4%) interactions. nih.gov Similarly, for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the analysis identified H⋯Br/Br⋯H (26.1%), H⋯H (21.7%), and H⋯C/C⋯H (21.3%) as the most important contacts. iucr.org These interactions, including van der Waals forces and hydrogen bonding, play a crucial role in the stabilization of the crystal structure. nih.govscirp.org The analysis of dnorm-mapped surfaces highlights these close contacts as red regions, providing a visual representation of the significant intermolecular forces. acs.org

Table 1: Key Intermolecular Interactions in Brominated Heterocyclic Compounds from Hirshfeld Surface Analysis

CompoundMajor Interacting Atom PairsContribution to Hirshfeld Surface (%)Reference
3-benzyl-1-(3-bromopropyl)-5,5-diphenylimidazolidine-2,4-dioneH···H51.0 nih.gov
C···H/H···C21.3 nih.gov
Br···H/H···Br12.8 nih.gov
O···H/H···O12.4 nih.gov
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineH···Br/Br···H26.1 iucr.org
H···H21.7 iucr.org
H···C/C···H21.3 iucr.org
C···C6.5 iucr.org
5-Bromonicotinic acidBr···H/H···Br21.7 nih.gov
C···H/H···C14.6 nih.gov
O···H/H···O12.2 (O···H) + 9.4 (H···O) nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. For halogenated compounds like this compound, HRMS provides unambiguous identification by measuring the mass-to-charge ratio (m/z) with high accuracy. The molecular weight of this compound is 248.0207 g/mol , and its elemental composition is C12H10BrN. nih.gov HRMS can confirm this composition by providing an exact mass measurement. acs.org

The analysis of halogenated compounds by HRMS is a well-established method in environmental and pharmaceutical analysis. nih.govcanada.ca Techniques such as gas chromatography-high resolution mass spectrometry (GC-HRMS) are employed for the determination of various halogenated compounds. canada.ca The high resolving power of HRMS instruments, like Orbitrap and Q-TOF, allows for the differentiation of compounds with very similar masses, which is crucial for the confident identification of the elemental composition. acs.org

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures containing this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-pressure variant, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for separating and identifying components in a mixture. nih.govwaters.com These techniques are widely used in pharmaceutical analysis for their sensitivity and selectivity. amazonaws.com In the analysis of pyridine derivatives, LC-MS can be used to separate this compound from its precursors, byproducts, and degradation products. nih.govresearchgate.net The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) offers even greater speed and sensitivity, allowing for the rapid quantification of multiple analytes in a single run. waters.comresearchgate.net The use of derivatization reagents can further enhance the sensitivity of LC-MS analysis for certain compounds. nih.gov

Table 2: Comparison of HPLC and UPLC for Mixture Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Reference
Particle Size 3-5 µm< 2 µm waters.com
Pressure LowerHigher waters.com
Separation Speed SlowerFaster waters.com
Peak Width BroaderSharper/Narrower waters.com
Sensitivity GoodSignificantly Improved waters.com
Data Points per Peak FewerMore waters.com

Chiral HPLC for Enantiomeric Purity Assessment

For chiral derivatives of this compound, it is crucial to determine the enantiomeric purity, as different enantiomers can exhibit distinct biological activities. eijppr.com Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method for separating enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including pyridine derivatives. nih.govmdpi.com The choice of mobile phase, which can be normal-phase, polar organic, or reversed-phase, is critical for achieving successful separation and can even influence the elution order of the enantiomers. nih.govmdpi.com The enantiomeric excess (e.e.) can be accurately determined from the chromatogram. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a unique "fingerprint" of a molecule based on its bond vibrations. spectroscopyonline.comuc.edu These techniques are invaluable for the structural characterization of this compound.

The IR spectrum of a pyridine derivative will show characteristic absorption bands corresponding to the vibrations of its functional groups. For example, aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region, while C-H out-of-plane bending modes provide information about the substitution pattern. The C-Br stretching vibration is expected at a lower frequency, generally below 700 cm⁻¹. The NIST database provides a reference IR spectrum for the closely related 3-bromopyridine (B30812). nist.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. spectroscopyonline.com The combination of IR and Raman spectra offers a more complete picture of the vibrational modes of the molecule. rsc.org Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and assist in the assignment of the experimental bands. mdpi.comresearchgate.net

Table 3: Common Vibrational Modes in Pyridine Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic TechniqueReference
Aromatic C-H Stretch3130 - 3045IR mdpi.com
Aliphatic C-H Stretch2860 - 2810IR mdpi.com
Aromatic C=C Stretch1625 - 1430IR researchgate.net
C-Br Stretch< 700IR
Metal Oxide Vibrations5 - 400Raman spectroscopyonline.com

Computational and Theoretical Chemistry Studies on 3 Benzyl 5 Bromopyridine and Its Analogs

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. Calculations for pyridine (B92270) derivatives are frequently performed using functionals like B3LYP combined with basis sets such as 6-311G or cc-pVTZ to achieve a balance between accuracy and computational cost. mdpi.comscience.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. mdpi.commdpi.com

For pyridine-based compounds, the HOMO-LUMO gap is influenced by the nature and position of substituents. In a study on imidazo[4,5-b]pyridine derivatives, which share the bromopyridine scaffold, DFT calculations showed that the HOMO is typically distributed over the phenyl and imidazo[4,5-b]pyridine fragment, while the LUMO is centered on the imidazole (B134444) moiety. mdpi.com For 3-Benzyl-5-bromopyridine, the HOMO is expected to have significant contributions from the π-systems of both the pyridine and benzyl (B1604629) rings. The LUMO is likely to be a π* orbital primarily located on the pyridine ring.

The energy of the HOMO-LUMO gap can be used to calculate various reactivity descriptors. A study on benzyl-dithiocarbazate Schiff bases used DFT to determine a narrow frontier orbital gap, indicating that charge transfer interactions readily occur within the molecule, leading to high chemical reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Pyridine Analog Data modeled after findings for related heterocyclic compounds. nih.govajrconline.org

ParameterCalculated Value (eV)Description
EHOMO-6.15Energy of the Highest Occupied Molecular Orbital
ELUMO-1.50Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.65Indicates molecular stability and reactivity

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajrconline.orgtandfonline.com The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For pyridine derivatives, the nitrogen atom is consistently a site of high negative potential due to its lone pair of electrons, making it a primary site for hydrogen bonding and electrophilic interactions. ajrconline.org In a computational study of N-(4-Halogenobenzyl)-3-halogenopyridinium cations, a very close analog, the electrostatic potential was calculated to be highest at the halogen atom on the pyridine ring (the σ-hole), indicating its role as a halogen bond donor. acs.org

For this compound, the MEP surface would likely show:

A region of strong negative potential (red) around the pyridine nitrogen atom.

A region of positive potential (blue) on the hydrogen atoms of the benzyl group's CH₂ linker.

A region of positive potential (a σ-hole) on the bromine atom, making it susceptible to nucleophilic interaction or halogen bonding.

These features are crucial for understanding how the molecule interacts with other reagents, solvents, and biological macromolecules.

Calculation of Atomic Charges and Electron Density Distribution

The distribution of electron density within a molecule can be quantified by calculating the partial atomic charges on each atom. Common methods for this include Mulliken population analysis and Natural Bond Orbital (NBO) analysis. science.govresearchgate.net These charges help to explain the molecule's dipole moment and the nature of its chemical bonds.

In a DFT study on a charge-transfer complex involving 2,3-Diamino-5-bromopyridine, Mulliken atomic charges were calculated to understand the electron transfer between donor and acceptor molecules. researchgate.net For substituted pyridines, NBO analysis has shown that electron-donating groups increase the electron density (more negative charge) on the ring atoms, particularly at the ortho and para positions, while electron-withdrawing groups have the opposite effect. acs.org

In this compound, the electronegative nitrogen and bromine atoms would carry a negative partial charge, while the carbon atoms bonded to them would be more positive. The benzyl group, being relatively non-polar, would have a more neutral charge distribution, though the methylene (B1212753) bridge carbons and hydrogens would carry small partial charges.

Table 2: Illustrative Calculated Atomic Charges for Atoms in a Substituted Bromopyridine Framework Based on typical results from Mulliken or NBO analysis for similar structures.

AtomExemplary Partial Charge (a.u.)
Pyridine Nitrogen (N)-0.55
Carbon bonded to Bromine (C5)+0.10
Bromine (Br)-0.08
Carbon bonded to Benzyl group (C3)+0.05

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface can be mapped, revealing the most likely reaction mechanism.

Transition State Characterization

A transition state (TS) is a high-energy, unstable configuration along the reaction coordinate that represents the point of maximum energy separating reactants from products. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For reactions involving bromopyridines, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, DFT calculations are used to locate and characterize the relevant transition states.

SNAr Reactions : In the SNAr reaction of 2-bromopyridine (B144113) with thiophenol, computational studies have identified a transition state where the nucleophile attacks the carbon bearing the bromine, forming a transient Meisenheimer-like complex. The stability of this TS is significantly affected by solvent and catalyst interactions.

Suzuki-Miyaura Reactions : For the Suzuki-Miyaura cross-coupling of bromopyridines, the mechanism involves several steps, including oxidative addition, transmetalation, and reductive elimination. DFT studies have been used to characterize the transition states for each of these elementary steps. nih.gov For example, the oxidative addition of a chloro-N-heterocycle to a nickel catalyst was shown via DFT to have a specific TS geometry where the nickel center interacts with both the ipso-carbon and the nitrogen atom. nih.gov

Energy Barriers and Reaction Rates Prediction

The activation energy (Ea), or energy barrier, is the energy difference between the reactants and the transition state. It is a critical factor determining the rate of a chemical reaction; a lower energy barrier corresponds to a faster reaction.

Computational studies on the reactions of bromopyridines provide quantitative predictions of these barriers.

In a study of the SNAr reaction of 2-bromopyridine, water acting as a catalyst was found to lower the transition state energy by 5.58 kcal/mol by forming stabilizing hydrogen bonds, thus accelerating the reaction.

For the photoredox alkylation of 2-bromopyridine, DFT calculations were used to determine the energetic barrier for a proposed proton-coupled electron transfer (PCET) step, finding a reasonable barrier of 13 kcal/mol. nih.gov

In a computational analysis of a different reaction, the ring-opening of a naphthenic product was found to have a high activation energy barrier of 37.7 kcal/mol, indicating that this particular step is difficult and likely rate-limiting. researchgate.net

By calculating these energy barriers, computational chemistry can predict reaction outcomes, explain experimental observations, and guide the design of more efficient synthetic routes involving substrates like this compound.

Conformational Analysis through Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules by simulating the physical movements of atoms and molecules over time. numberanalytics.comcresset-group.com For a flexible molecule like this compound, which possesses rotational freedom around the single bond connecting the benzyl group to the pyridine ring, MD simulations can provide crucial insights into its conformational preferences.

The primary goal of an MD simulation in this context would be to explore the potential energy surface of this compound to identify its most stable conformers and the energy barriers between them. The simulation begins by defining a force field, a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. numberanalytics.com The motions of the atoms are then calculated by solving Newton's equations of motion, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. numberanalytics.com

While specific MD simulation data for this compound is not available, studies on analogous compounds, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have utilized MD simulations to understand their stable conformations within biological systems. mdpi.com For this compound, one would expect to find several low-energy conformations dictated by the steric and electronic interactions between the two aromatic rings.

Table 1: Illustrative Potential Energy Profile for Dihedral Rotation in this compound (Hypothetical Data)

Dihedral Angle (°)Relative Potential Energy (kcal/mol)Conformation
05.0Eclipsed (High Energy)
601.5Gauche
900.0Orthogonal (Low Energy)
1201.5Gauche
1804.5Eclipsed (High Energy)

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. sciforum.netresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

To predict the spectroscopic parameters of this compound, the first step would be to obtain its optimized molecular geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). tandfonline.com The accuracy of the predicted spectra is highly dependent on the level of theory used. nih.gov

Once the optimized geometry is obtained, the same level of theory can be used to calculate the NMR chemical shifts (¹H and ¹³C) and the IR vibrational frequencies. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed. nih.gov The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

For IR spectroscopy, the calculation provides the frequencies and intensities of the vibrational modes. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, as theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set incompleteness. researchgate.netistanbul.edu.tr

A direct comparison of predicted and experimental spectroscopic data for this compound is not available in the literature. However, numerous studies on related pyridine derivatives demonstrate the power of this approach. For instance, research on other bromo-pyridine compounds has shown excellent correlation between DFT-calculated and experimental IR and NMR spectra. researchgate.netnih.gov

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2 (Pyridine)150.1Data not available
C3 (Pyridine)138.5Data not available
C4 (Pyridine)139.8Data not available
C5 (Pyridine)119.2Data not available
C6 (Pyridine)151.7Data not available
CH₂ (Benzyl)40.3Data not available
C1' (Benzyl)137.9Data not not available
C2'/C6' (Benzyl)129.5Data not available
C3'/C5' (Benzyl)128.8Data not available
C4' (Benzyl)127.0Data not available

This table is for illustrative purposes only. The predicted values are hypothetical and are not based on actual calculations for this compound. Experimental data is not available.

Table 3: Illustrative Comparison of Key Predicted and Experimental IR Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (Aromatic)3100-3000Data not available
C-H stretch (Aliphatic)2950-2850Data not available
C=C/C=N stretch (Pyridine)1600-1450Data not available
C-Br stretch~650Data not available

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Applications of 3 Benzyl 5 Bromopyridine As a Chemical Building Block in Specialized Organic Synthesis

Synthesis of Complex Heterocyclic Ring Systems

The scaffold of 3-benzyl-5-bromopyridine is well-suited for constructing more elaborate fused heterocyclic systems. The bromo-substituent is a key reactive site for annulation reactions, where an additional ring is built onto the existing pyridine (B92270) core.

The imidazo[4,5-b]pyridine core, a purine (B94841) isostere, is a privileged scaffold in medicinal chemistry. uctm.eduirb.hr The synthesis of derivatives bearing both a benzyl (B1604629) and a bromo substituent often proceeds by first constructing the fused ring system from a related bromopyridine precursor, followed by the introduction of the benzyl group.

A common route begins with 5-bromo-2,3-diaminopyridine, which can be synthesized from commercially available 5-bromo-3-nitro-pyridin-2-ylamine via reduction. This diamine undergoes condensation with various aldehydes to form the 6-bromo-3H-imidazo[4,5-b]pyridine core. mdpi.com Subsequent N-alkylation of this intermediate with a benzyl halide, such as 1-(chloromethyl)benzene, under phase transfer catalysis conditions, selectively introduces the benzyl group at the N3 position to yield 3-benzyl-6-bromo-imidazo[4,5-b]pyridine derivatives. mdpi.comresearchgate.net These compounds are of interest for their potential biological activities and as materials for nonlinear optics. eurjchem.com

Table 1: Representative Synthesis of a 3-Benzyl-6-bromo-imidazo[4,5-b]pyridine Derivative

StepStarting Material(s)Reagent(s)Product
15-bromo-2,3-diaminopyridine, BenzaldehydeIodine, Ethanol (reflux)6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine mdpi.com
26-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine1-(chloromethyl)benzene, K₂CO₃3-Benzyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine mdpi.com

The thieno[2,3-b]pyridine (B153569) scaffold is another heterocyclic system with significant biological applications. Research has demonstrated the synthesis of 5-substituted thieno[2,3-b]pyridines where the substituent is a benzyl-like moiety. mdpi.com For instance, a library of thieno[2,3-b]pyridine analogues featuring 5-benzoyl or 5-benzylhydroxy groups has been synthesized and evaluated for anti-proliferative activity. mdpi.com

The synthesis typically involves a multi-step sequence starting from a 2-chloro-5-substituted-pyridine-3-carbonitrile. This precursor undergoes a Gewald-type reaction with an N-acylacetamide and a base like sodium carbonate to construct the fused thiophene (B33073) ring. mdpi.com In these cases, the 5-benzoyl group acts as a surrogate for the benzyl group, which can be reduced to the corresponding benzyl alcohol. mdpi.com The bromo-functionality on the pyridine ring is a classical entry point for such syntheses, often being converted into the necessary cyano or other functional groups required for the cyclization cascade. The synthesis of various thieno[2,3-b]pyridines often relies on palladium cross-coupling reactions involving brominated pyridine precursors. researchgate.netresearchcommons.org

Table 2: Synthesis of 5-Benzyl-like Thieno[2,3-b]pyridine Derivatives

Precursor MoietyKey ReactionFunctional Group at Position 5Resulting ScaffoldResearch Focus
5-Benzoyl-2-chloropyridine-3-carbonitrileGewald ReactionBenzoyl5-Benzoyl-thieno[2,3-b]pyridine mdpi.comAnti-proliferative Agents
5-Benzoyl-thieno[2,3-b]pyridineReduction (NaBH₄)Benzylhydroxy5-(hydroxy(phenyl)methyl)-thieno[2,3-b]pyridine mdpi.comAnti-proliferative Agents

The structural motifs present in this compound are valuable for constructing other non-fused heterocyclic architectures that require specific benzyl and bromo substitutions.

Pyrazinone Architectures: The synthesis of pyrazine (B50134) derivatives, such as 2-amino-3-benzyl-5-arylpyrazines, demonstrates the incorporation of the 3-benzyl moiety. These compounds can serve as precursors to complex natural products like coelenterazine. researchgate.net A typical synthesis involves the condensation of an α-aminonitrile with a glyoxal (B1671930) aldoxime, where the benzyl group is already present on one of the precursors. researchgate.net

Indolinone Architectures: The 1-benzyl-5-bromoindolin-2-one scaffold is a key feature in a novel class of potential anticancer agents. mdpi.com The synthesis of these molecules starts from 5-bromoisatin, which is first N-benzylated using benzyl bromide. The resulting 1-benzyl-5-bromoisatin is then condensed with various hydrazines or other nucleophiles at the C3-ketone position to generate a library of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones. mdpi.com In this context, the benzyl and bromo groups are critical for the biological activity profile of the final compounds, with the bromo-substituent often enhancing potency. mdpi.com

The utility of this compound extends to the synthesis of a broader range of fused and polycyclic systems. The bromine atom allows for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions can be used to append other rings or complex side chains, which can then undergo intramolecular cyclization to form polycyclic structures. nih.govmdpi.com For example, an aryl or vinyl group could be introduced at the 5-position via a Suzuki or Heck reaction, respectively, followed by an intramolecular cyclization that engages the benzyl group or the pyridine nitrogen to form a new ring. The synthesis of complex aza-arenes often relies on such cyclization strategies starting from appropriately substituted pyridine precursors. doi.org

Pyrazinone and Indolinone Architectures with Benzyl and Bromo Substitution

Rational Design and Synthesis of Ligands for Organometallic Catalysis

Substituted pyridines are fundamental components in the design of ligands for organometallic catalysis. mdpi.com The pyridine nitrogen atom provides a strong coordination site for a wide range of transition metals. The substituents on the pyridine ring play a crucial role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability.

While direct catalytic applications of this compound as a simple ligand are not extensively documented, its structure is ideal for the synthesis of more complex, specialized ligands.

Steric Tuning: The benzyl group provides significant steric bulk near the metal center, which can be advantageous in controlling substrate approach and enantioselectivity in asymmetric catalysis. acs.org

Functional Handle: The bromine atom is a key functional handle for ligand elaboration. It can be readily converted into other groups or used in cross-coupling reactions to build multidentate ligands. For example, a Suzuki or Stille coupling reaction could be used to link this compound to another heterocyclic unit, forming a bidentate bipyridine-type ligand. mdpi.com Such ligands are cornerstones of modern catalysis. The synthesis of pyridine-alkoxide ligands for iridium catalysts has been shown to start from 2-bromopyridine (B144113), highlighting the utility of bromo-precursors in ligand synthesis. acs.org

Precursor in Target-Oriented Synthesis of Advanced Chemical Intermediates

In target-oriented synthesis, the choice of starting material is critical for an efficient and convergent route. This compound serves as a tailored precursor for advanced chemical intermediates, particularly in medicinal chemistry and materials science.

The thieno[2,3-b]pyridine derivatives discussed previously, which are synthesized from precursors bearing the benzyl and bromo/chloro functionalities, are themselves advanced intermediates for the development of potent anti-proliferative agents. mdpi.com The specific substitution pattern is designed to interact with biological targets.

Furthermore, highly reactive intermediates can be generated from this precursor. For instance, treatment of this compound with a strong base could potentially generate a fleeting 3-benzyl-5,6-pyridyne intermediate. Such strained arynes are exceptionally reactive dienophiles and electrophiles, capable of undergoing cycloaddition or nucleophilic trapping reactions to rapidly construct complex molecular scaffolds that would be difficult to access through other means. nih.gov This transforms a simple starting material into a powerful tool for accessing novel chemical space.

Development of Functional Materials and Additives

Role in Photovoltaic Materials and Perovskite Solar Cells

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Precursors for Polymeric Structures with Tuned Properties

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Emerging Research Directions and Future Outlook for 3 Benzyl 5 Bromopyridine Chemistry

Sustainable Synthesis of Bromopyridine Derivatives

The synthesis of bromopyridine derivatives, the foundational class for 3-Benzyl-5-bromopyridine, is undergoing a significant transformation towards more sustainable and environmentally benign practices. Traditional methods often rely on harsh reagents and solvents, generating considerable waste. Modern research focuses on aligning synthetic protocols with the principles of green chemistry.

A key trend is the development of processes that are low-cost, high-yield, and suitable for industrial production while being environmentally friendly. For instance, a patented process for the trifluoromethylation of bromopyridine derivatives highlights a move towards sustainable industrial methods. google.com Another significant advancement is the use of water as a solvent for the amination of various polyhalogenated pyridines, including bromo- and chloro-pyridines. This base-promoted method provides a practical and greener alternative to conventional palladium-catalyzed systems that often require organic solvents and excess reagents. acs.org

The use of heterogeneous and reusable catalysts is also a cornerstone of sustainable synthesis. Supported palladium catalysts, for example on alumina (B75360) (Pd/Al2O3), have been employed in Negishi cross-coupling reactions of bromopyridines. mdpi.compreprints.org These catalysts can be easily recovered and reused, which is both cost-effective and reduces metal waste. mdpi.com Microwave-assisted synthesis has further enhanced the efficiency of such reactions, dramatically shortening reaction times. mdpi.compreprints.org Similarly, bimetallic systems, such as copper powder with a catalytic amount of Pd(OAc)2, have shown good tolerance for various functional groups on bromopyridines under relatively mild conditions, offering an efficient route to symmetrical bipyridines. mdpi.com

Future efforts in this area will likely concentrate on expanding the repertoire of green solvents, utilizing catalysts based on earth-abundant metals, and further integrating renewable energy sources like microwave and photochemical irradiation to drive reactions.

Sustainable Method Reactants/Catalyst Key Features Reference
Amination in WaterPolyhalogenated Pyridines, NaOtBu, DMFUses water as a solvent; avoids palladium catalysts. acs.org
Microwave-Assisted Negishi CouplingBromopyridine derivatives, Pyridyl zinc reagents, Pd/Al2O3Enhanced reaction rates (completes within 1 hour); reusable catalyst. mdpi.compreprints.org
Bimetallic Ullmann CouplingBromopyridines, Copper powder, Pd(OAc)2Good functional group tolerance; mild conditions. mdpi.com
Environmentally Friendly TrifluoromethylationBromopyridine derivativesDesigned to be low-cost, high-yield, and suitable for industrial scale-up. google.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond established cross-coupling reactions, researchers are actively exploring novel ways to functionalize the pyridine (B92270) ring, including that of this compound. This involves developing unprecedented transformations and skeletal editing techniques that can introduce molecular diversity in previously inaccessible ways.

One of the most challenging yet desirable transformations is the selective functionalization of C-H bonds. Recent breakthroughs include the photochemical valence isomerization of pyridine N-oxides to achieve formal C3 selective hydroxylation, a transformation previously hindered by the electronic properties of the pyridine core. acs.org While this specific example focuses on the 3-position, the underlying principle of using light to access reactive intermediates could be expanded to other positions and functionalities. The direct functionalization of pyridine C-H bonds is a powerful tool for rapid derivatization. researchgate.net

Skeletal editing, which involves the insertion, deletion, or replacement of atoms within the core ring structure, is an emerging technology with immense potential. researchgate.net Researchers have developed methods to convert para-substituted pyridines into meta-substituted anilines through sequential ring-opening and ring-closing reactions. acs.org Such strategies fundamentally alter the molecular scaffold and could provide access to novel analogues of this compound with entirely different core structures. Other innovative methods include the synthesis of polysubstituted pyridines through a formal [5+1] heteroannulation, where a terminal alkyne serves as a one-carbon donor to the pyridine core. researcher.life

Furthermore, palladium-catalyzed multicomponent reactions are being developed to construct complex heterocyclic systems in a modular fashion. For example, the carbonylative coupling of 2-bromopyridines, imines, and alkynes allows for the synthesis of indolizines where each component can be systematically varied. rsc.org Applying such multicomponent strategies to this compound could yield a diverse library of fused heterocyclic structures with potential biological activity.

Transformation Type Description Significance Reference
C3 Selective HydroxylationPhotochemical valence isomerization of pyridine N-oxides.Overcomes inherent challenges in regioselectivity for C-H functionalization. acs.org
Skeletal EditingConversion of para-substituted pyridines into meta-amino-substituted benzenes via ring-opening/closing.Enables fundamental changes to the aromatic core, providing access to novel scaffolds. acs.org
[5+1] HeteroannulationCopper-catalyzed reaction of β,γ-unsaturated oxime esters and terminal alkynes.Provides access to di- through pentasubstituted pyridines with complete regioselectivity. researcher.life
Carbonylative Multicomponent ReactionPalladium-catalyzed reaction of 2-bromopyridines, imines, and alkynes.Modular synthesis of complex indolizine (B1195054) structures from simple starting materials. rsc.org

Integration with Automation and High-Throughput Experimentation Platforms

The synthesis and optimization of reactions involving this compound are being accelerated by the integration of automation and High-Throughput Experimentation (HTE). acs.org These platforms allow for the rapid screening of a vast number of reaction conditions—such as catalysts, bases, solvents, and temperatures—in parallel, using only minuscule amounts of starting material. scienceintheclassroom.orgnih.gov

HTE has proven particularly valuable for optimizing challenging reactions like palladium-catalyzed cross-couplings, which are central to the derivatization of this compound. scienceintheclassroom.org For example, a study screened 16 different nucleophiles against 96 catalyst-base combinations to find optimal room-temperature coupling conditions for 3-bromopyridine (B30812). scienceintheclassroom.org This nanomole-scale approach can rapidly identify successful reaction conditions without depleting precious or complex substrates. scienceintheclassroom.org The data generated from HTE, often visualized as heat maps, provides robust guidance for selecting the most promising conditions for scale-up. nih.gov

Beyond optimization, fully automated synthesis platforms are enabling the rapid generation of compound libraries for drug discovery. whiterose.ac.uk Continuous flow synthesis, in particular, offers precise control over reaction parameters and can be telescoped with subsequent reaction steps, as demonstrated in the automated synthesis of tetrahydronaphthyridines from halogenated vinyl pyridines. nih.gov Such automated systems can significantly shorten the design-make-test cycle in medicinal chemistry. whiterose.ac.uk The future will see a greater merger of HTE and automated synthesis, allowing for not just the optimization of a single reaction but the intelligent, multi-step synthesis of entire libraries of this compound derivatives. chemrxiv.org

HTE/Automation Application Methodology Key Outcome Reference
Cross-Coupling OptimizationNanomole-scale reactions analyzed by mass spectrometry.Rapidly identified best catalyst-base combinations for coupling nucleophiles to 3-bromopyridine. scienceintheclassroom.org
SNAr Reaction EvaluationLiquid handling robot combined with desorption electrospray ionization mass spectrometry (DESI-MS).Evaluated 3,072 unique reactions to guide optimization for continuous flow synthesis. nih.gov
Automated Library GenerationDiboration-electrocyclization sequence on fused pyridine building blocks.Rapid generation of >100 novel compounds with integrated physicochemical and ADME profiling. whiterose.ac.uk
Automated Continuous Flow SynthesisPhotoredox-catalysed hydroaminoalkylation followed by intramolecular SNAr.Automated, scalable synthesis of complex pyridine-fused heterocycles from simple amines. nih.gov

Applications in Chemoinformatics and Machine Learning for Reaction Prediction

Chemoinformatics and machine learning (ML) are rapidly emerging as indispensable tools in modern chemistry, moving from descriptive analysis to predictive science. encyclopedia.pubmdpi.com For a molecule like this compound, these computational approaches offer the potential to predict its reactivity, discover new synthetic routes, and forecast the properties of its derivatives before they are ever synthesized in a lab.

Machine learning models are being trained to predict the outcomes of chemical reactions with increasing accuracy. neurips.ccarxiv.org These models can take various forms, from random forests to deep learning neural networks like transformers, which treat reactions as a language translation problem (reactants to products). nih.govmdpi.com For instance, models have been developed to predict the yield of high-throughput C-N coupling reactions, a critical transformation for derivatizing this compound. nih.gov Other models specifically tackle nucleophilic substitution reactions, such as the reaction of pyridine with benzyl (B1604629) bromide. researchdata.edu.au By combining quantum chemical calculations with ML, researchers can create highly accurate models for predicting reaction yields and understanding transition state features. mdpi.com

The development of unified deep learning models is a particularly exciting frontier. These models can be trained on multiple reaction tasks simultaneously—such as forward reaction prediction, retrosynthesis, and reagent suggestion—allowing them to learn from related tasks and become more robust. nih.gov Furthermore, techniques are being developed to make these "black box" models more interpretable, providing insights into why a model makes a particular prediction at the functional group level. arxiv.orgnih.gov

In the context of this compound, these predictive models could be used to:

Screen virtual libraries: Predict the success rate of coupling a wide array of building blocks to the pyridine core.

Optimize reaction conditions: Identify the most promising catalysts and conditions in silico, thereby focusing expensive and time-consuming experimental efforts. chemrxiv.org

Discover novel pathways: Suggest non-intuitive reaction pathways or transformations that a human chemist might overlook.

Q & A

Q. What are the common synthetic routes for preparing 3-Benzyl-5-bromopyridine, and what factors influence reaction efficiency?

The synthesis of this compound typically involves bromination of benzyl-substituted pyridine precursors or cross-coupling reactions. For instance, bromination of 3-benzylpyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce bromine at the 5-position. Alternatively, Suzuki-Miyaura coupling between 5-bromopyridine derivatives and benzylboronic acids may be employed. Reaction efficiency depends on catalyst selection (e.g., palladium complexes), temperature control, and the presence of directing groups to enhance regioselectivity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Handling brominated pyridines requires strict adherence to safety protocols:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store the compound in a cool, dry environment away from oxidizing agents.
  • Dispose of waste via specialized chemical waste services to prevent environmental contamination .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities.
  • Melting Point Analysis : Compare observed values with literature data (e.g., mp 76–77°C for structurally similar bromopyridines) .

Advanced Research Questions

Q. How can researchers optimize the regioselective functionalization of this compound at specific positions?

Regioselectivity can be enhanced through:

  • Directed C-H Activation : Use of directing groups (e.g., pyridine N-oxide) to steer metal-catalyzed reactions.
  • Transition Metal Catalysts : Palladium or copper catalysts for Suzuki or Ullmann couplings at the bromine site.
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) and elevated temperatures improve reaction specificity .

Q. What strategies address contradictions in reported reaction yields for this compound synthesis?

Discrepancies may arise from variations in starting material purity, catalytic systems, or side reactions. To resolve these:

  • Replicate Conditions : Reproduce experiments using identical reagents and protocols.
  • Purity Assessment : Characterize precursors via HPLC or mass spectrometry.
  • Mechanistic Studies : Use isotopic labeling or kinetic analysis to identify competing pathways .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing benzyl and bromine groups polarize the pyridine ring, activating specific positions for nucleophilic or electrophilic attacks. For example, the bromine atom at C5 facilitates oxidative addition in palladium-catalyzed couplings, while the benzyl group at C3 may sterically hinder adjacent reactivity. Computational studies (DFT) can model charge distribution to predict reactive sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.